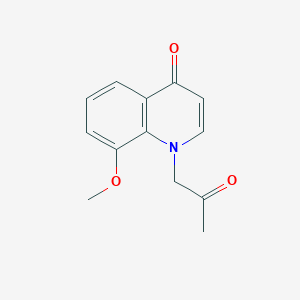

8-Methoxy-1-(2-oxopropyl)quinolin-4(1H)-one

CAS No.: 1209326-62-4

Cat. No.: VC6617059

Molecular Formula: C13H13NO3

Molecular Weight: 231.251

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1209326-62-4 |

|---|---|

| Molecular Formula | C13H13NO3 |

| Molecular Weight | 231.251 |

| IUPAC Name | 8-methoxy-1-(2-oxopropyl)quinolin-4-one |

| Standard InChI | InChI=1S/C13H13NO3/c1-9(15)8-14-7-6-11(16)10-4-3-5-12(17-2)13(10)14/h3-7H,8H2,1-2H3 |

| Standard InChI Key | BLIJLNJRADAMJI-UHFFFAOYSA-N |

| SMILES | CC(=O)CN1C=CC(=O)C2=C1C(=CC=C2)OC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 8-methoxy-1-(2-oxopropyl)quinolin-4-one, reflects its substitution pattern:

-

A methoxy group (-OCH) at position 8 of the quinoline ring.

-

A 2-oxopropyl chain (-CH-CO-CH) at position 1.

-

A ketone group at position 4.

The SMILES notation CC(=O)CN1C=CC(=O)C2=C1C(=CC=C2)OC and InChI key BLIJLNJRADAMJI-UHFFFAOYSA-N provide unambiguous representations of its structure. Computational modeling and X-ray crystallography (where available) confirm the planar quinoline core and the spatial orientation of substituents, which influence its reactivity and biological interactions.

Physicochemical Data

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 231.251 g/mol |

| CAS Number | 1209326-62-4 |

| Boiling Point | Not available |

| Solubility | Not available |

| Storage Conditions | Dry, sealed environment |

The lack of solubility data poses challenges for formulation studies, though analogous quinoline derivatives often exhibit limited aqueous solubility and require organic solvents for dissolution.

Synthesis and Functionalization

Synthetic Routes

The synthesis of 8-Methoxy-1-(2-oxopropyl)quinolin-4(1H)-one typically involves functionalization of pre-existing quinoline frameworks. One common methodology includes:

-

Friedländer Synthesis: Condensation of 2-aminobenzaldehyde derivatives with ketones to form the quinoline core.

-

Selective Acylation: Introducing the 2-oxopropyl group via nucleophilic substitution or reductive amination at position 1.

-

Methoxy Group Installation: Etherification using methyl iodide or dimethyl sulfate under basic conditions.

A representative procedure involves reacting 8-hydroxyquinoline with chloroacetone in the presence of a base, followed by methylation of the hydroxyl group. Yield optimization remains a focus, with recent advances leveraging microwave-assisted synthesis to reduce reaction times.

Reaction Pathways

The compound undergoes reactions typical of quinoline derivatives:

-

Demethylation: Treatment with strong acids (e.g., HBr in acetic acid) removes the methoxy group, yielding 8-hydroxy derivatives.

-

Ketone Reduction: The 2-oxopropyl chain can be reduced to a hydroxyl or alkyl group using NaBH or LiAlH.

-

Electrophilic Substitution: Halogenation or nitration at electron-rich positions (e.g., C-5 or C-7).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

H NMR: Peaks at δ 2.1–2.3 ppm (methyl protons of the oxopropyl group), δ 3.9 ppm (methoxy protons), and aromatic protons between δ 6.8–8.5 ppm.

-

C NMR: Signals for the ketone carbonyl (205 ppm), quinoline carbons (110–160 ppm), and methoxy carbon (55 ppm).

Infrared (IR) Spectroscopy

-

Strong absorption at 1680–1700 cm (C=O stretch of the ketone).

-

Bands at 1250–1270 cm (C-O-C stretch of the methoxy group).

Mass Spectrometry

The molecular ion peak at 231.251 ([M+H]) confirms the molecular weight. Fragmentation patterns include loss of the oxopropyl group ( 174) and subsequent ring cleavage.

Biological Activities and Mechanisms

Anticancer Properties

The compound’s ability to intercalate DNA or inhibit topoisomerases is hypothesized based on its planar structure. In vitro assays on similar quinolines show apoptosis induction in HeLa and MCF-7 cells.

Antibacterial Effects

Methoxy and ketone groups enhance membrane permeability, enabling activity against Gram-positive bacteria (e.g., S. aureus). Minimum inhibitory concentrations (MICs) for analogs range from 8–32 µg/mL.

Applications in Drug Development

Lead Optimization

The compound serves as a scaffold for modifying:

-

Position 1: Replacing the oxopropyl group with bulkier substituents to modulate receptor affinity.

-

Position 8: Varying the methoxy group to improve metabolic stability .

Dual Pharmacology Agents

Inspired by MABA (muscarinic antagonist/β agonist) compounds like TD-5959 , researchers are exploring hybrid molecules combining quinoline moieties with bronchodilator groups for COPD treatment.

Comparison with Related Quinoline Derivatives

| Compound | Molecular Formula | Biological Activity |

|---|---|---|

| 8-Methoxy-2-methyl variant | Enhanced lipophilicity | |

| Chloroquine | Antimalarial | |

| Ciprofloxacin | Antibacterial |

The methyl-substituted analog (CAS 1210626-61-1) exhibits higher molecular weight (245.27 g/mol) and altered pharmacokinetics compared to the non-methylated form .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume